molecular formula C22H30ClN5O3S B2843329 1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216556-54-5

1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2843329
CAS RN: 1216556-54-5
M. Wt: 480.02
InChI Key: MXGWUJWRELIBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN5O3S and its molecular weight is 480.02. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds, including those with thiazolopyrimidine and benzodifuran derivatives, have been synthesized and shown to have significant anti-inflammatory and analgesic activities. These compounds serve as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, highlighting their potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Chemical Synthesis and Characterization

  • Research on pharmacologically active benzo[b]thiophen derivatives has led to the development of compounds with potential for further pharmacological evaluation, showcasing the versatility of these chemical structures in synthesizing new molecules (Chapman et al., 1971).

Cytotoxicity and Potential Anticancer Activity

  • Synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some compounds screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research indicates the potential of such compounds in cancer treatment (Hassan et al., 2014).

Molecular Design and Drug Discovery

  • The design, synthesis, and pharmacological evaluation of novel compounds targeting 5-HT3 receptors for potential antidepressant effects exemplify the application of chemical synthesis in discovering new therapeutic agents. This approach demonstrates the importance of chemical innovation in drug discovery (Mahesh et al., 2011).

properties

IUPAC Name

2-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S.ClH/c1-5-27-17(14-16(3)24-27)21(28)26(9-8-25-10-12-30-13-11-25)22-23-19-18(29-4)7-6-15(2)20(19)31-22;/h6-7,14H,5,8-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGWUJWRELIBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

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